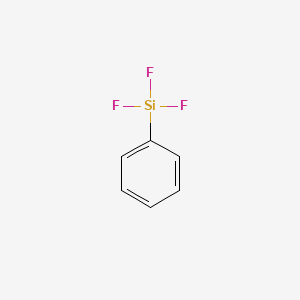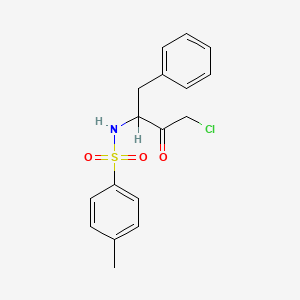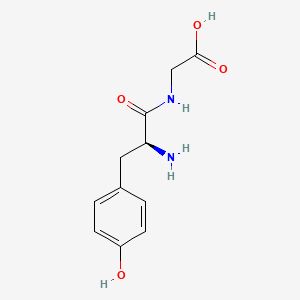
Tyrosin-Glycin
Übersicht
Beschreibung
Tyr-Gly, also known as Tyrosylglycine, is a dipeptide composed of the amino acids tyrosine and glycine . It is a metabolite of Leu- and Met-enkephalin in vivo by the action of enkephalinase .
Synthesis Analysis
The synthesis of Tyr-Gly and its analogues often requires synthesis in solution because routine synthesis on a polymeric support is not possible . The synthesis of this octapeptide (Tyr-D-Ala-Gly-Phe-NH-NH ← Phe ← Gly ← D-Ala ← Tyr) and its analogues requires synthesis in solution .Molecular Structure Analysis
The molecular structure of Tyr-Gly is C11H14N2O4 . The phenol functionality in the side chain of Tyr is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl groupWissenschaftliche Forschungsanwendungen
Forschung zu bioaktiven Peptiden
Tyrosin-Glycin könnte als bioaktives Peptid mit potenziellen gesundheitlichen Vorteilen untersucht werden, wie z. B. antioxidative Eigenschaften oder Auswirkungen auf die Lipidoxidation, wie sie in anderen Peptiden wie Pro—Ala—Gly—Tyr beobachtet wurden .
Krebsforschung
Peptide, die this compound ähneln, wie z. B. Tyr-Ile-Gly-Ser-Arg (YIGSR), haben gezeigt, dass sie das Tumorwachstum und die Metastasierung reduzieren . This compound könnte auf ähnliche Antikrebs-Eigenschaften untersucht werden.
Proteinsynthese und -modifikation
This compound könnte in Studien verwendet werden, die sich auf die Proteinsynthese, -spaltung, -funktionalisierung und -konjugation konzentrieren, aufgrund der Reaktivität seiner Aminosäurebestandteile .
Kosmetische Anwendungen
Die Forschung zu bioaktiven Peptiden umfasst deren Anwendung in Kosmetika für Eigenschaften wie Radikalenfänger oder die Hemmung der Kollagensynthese . This compound könnte in diesem Zusammenhang untersucht werden.
Enzyminhibition Studien
Das Peptid könnte Teil von Studien sein, die die Hemmung von Enzymen wie Tyrosinase untersuchen, die an der Melaninproduktion beteiligt ist .
Wirkmechanismus
Target of Action
Tyr-Gly, a dipeptide composed of tyrosine (Tyr) and glycine (Gly), interacts with various targets in the body. Tyrosine, a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, playing an essential role in cellular physiology and pathology .
Mode of Action
The mode of action of Tyr-Gly involves its interaction with these targets. Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of Tyr is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Biochemical Pathways
Tyr-Gly affects several biochemical pathways. Tryptophan (Trp) metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Qikprop-based admet evaluation of all the phytoconstituents found them nontoxic and with drug-like properties .
Result of Action
The molecular and cellular effects of Tyr-Gly’s action are diverse. Tyr residues generally show low abundance on the surface of proteins and are partially or fully buried in the protein structure. Hence, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .
Action Environment
The action of Tyr-Gly can be influenced by various environmental factors. The environmental concentration of GLY in the environment after GBH application and the occurrence of GLY in different ecological elements are strongly influenced by environmental and climatic conditions (e.g., soil composition and structure, intensity and frequency of rainfalls), as well as the timing and frequency of the pesticide treatments .
Biochemische Analyse
Biochemical Properties
Tyr-Gly plays a crucial role in biochemical reactions, particularly in the context of peptide signaling and enzymatic interactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Tyr-Gly has been shown to interact with gastrointestinal proteases such as pepsin and pancreatin, which facilitate its release from larger protein complexes . Additionally, Tyr-Gly exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Cellular Effects
Tyr-Gly exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Tyr-Gly has been found to exhibit anxiolytic-like activity by interacting with serotonin, dopamine, and GABA receptor systems . This interaction affects neurotransmitter release and receptor activation, leading to changes in cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of Tyr-Gly involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Tyr-Gly binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events include the activation of second messengers, such as cyclic AMP, and the modulation of transcription factors, which ultimately influence gene expression. Additionally, Tyr-Gly can inhibit or activate enzymes involved in metabolic pathways, further affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyr-Gly can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Tyr-Gly remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to Tyr-Gly has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Tyr-Gly vary with different dosages in animal models. At low doses, Tyr-Gly has been shown to exhibit beneficial effects, such as anxiolytic-like activity and antioxidant properties. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm .
Metabolic Pathways
Tyr-Gly is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It participates in the metabolism of amino acids and peptides, influencing metabolic flux and metabolite levels. For instance, Tyr-Gly can be hydrolyzed by specific proteases, releasing its constituent amino acids, which can then be utilized in various metabolic processes .
Transport and Distribution
Tyr-Gly is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of Tyr-Gly, ensuring its availability for biochemical reactions. The distribution of Tyr-Gly within tissues can affect its biological activity, with higher concentrations observed in regions where it exerts its effects .
Subcellular Localization
The subcellular localization of Tyr-Gly is crucial for its activity and function. Tyr-Gly can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that Tyr-Gly interacts with the appropriate biomolecules and participates in relevant biochemical processes. For example, Tyr-Gly may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDSVWYXXKHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
673-08-5 | |
| Record name | NSC89184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


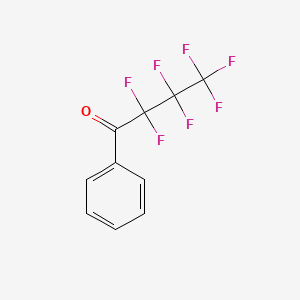
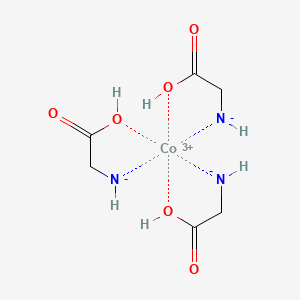





![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)


![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)
